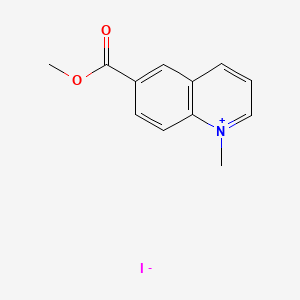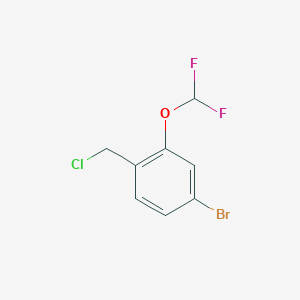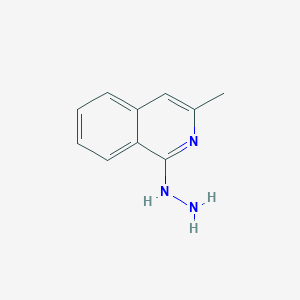
Isoquinoline, 1-hydrazinyl-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquinoline, 1-hydrazinyl-3-methyl- is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is a structural isomer of quinoline, and both are composed of a benzene ring fused to a pyridine ring. Isoquinoline derivatives are significant in various fields due to their biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of isoquinoline and its derivatives, including Isoquinoline, 1-hydrazinyl-3-methyl-, can be achieved through several methods:
Pomeranz-Fritsch Reaction: This method involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions.
Bischler-Napieralski Reaction: This reaction uses β-phenylethylamines and acyl chlorides to form isoquinoline derivatives.
Pictet-Spengler Reaction: This method involves the cyclization of β-arylethylamines with carbonyl compounds in the presence of an acid catalyst.
Industrial production methods often involve the use of metal catalysts or catalyst-free processes in water to achieve efficient synthesis .
Análisis De Reacciones Químicas
Isoquinoline, 1-hydrazinyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: Isoquinoline derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert isoquinoline derivatives to tetrahydroisoquinolines.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Common reagents used in these reactions include sulfuric acid, hydrogen chloride, and various oxidizing and reducing agents . Major products formed from these reactions include N-oxides, tetrahydroisoquinolines, and substituted isoquinolines .
Aplicaciones Científicas De Investigación
Isoquinoline, 1-hydrazinyl-3-methyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Isoquinoline, 1-hydrazinyl-3-methyl- involves its interaction with molecular targets and pathways in biological systems. Isoquinoline derivatives can interact with enzymes and receptors, leading to various biological effects . The specific pathways and targets depend on the structure and functional groups of the compound .
Comparación Con Compuestos Similares
Isoquinoline, 1-hydrazinyl-3-methyl- can be compared with other similar compounds, such as:
Quinoline: A structural isomer of isoquinoline with similar chemical properties but different biological activities.
1-Benzylisoquinoline: A naturally occurring alkaloid with a similar structure but different biological functions.
Tetrahydroisoquinoline: A reduced form of isoquinoline with distinct chemical and biological properties.
Isoquinoline, 1-hydrazinyl-3-methyl- is unique due to its specific functional groups, which confer distinct reactivity and biological activities .
Propiedades
Número CAS |
27187-07-1 |
|---|---|
Fórmula molecular |
C10H11N3 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
(3-methylisoquinolin-1-yl)hydrazine |
InChI |
InChI=1S/C10H11N3/c1-7-6-8-4-2-3-5-9(8)10(12-7)13-11/h2-6H,11H2,1H3,(H,12,13) |
Clave InChI |
QDRZLHQEAFIMPW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC=CC=C2C(=N1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




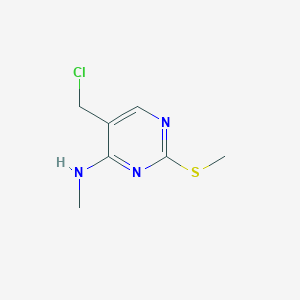
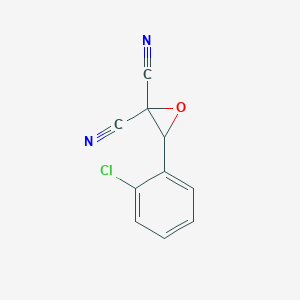
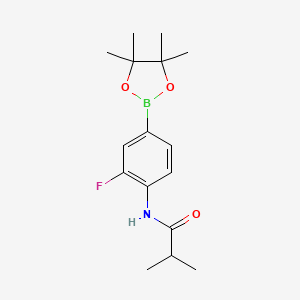
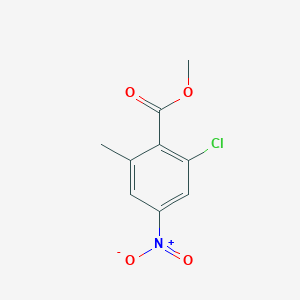
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide](/img/structure/B13983836.png)
![5-Chloroimidazo[1,2-a]quinazoline](/img/structure/B13983848.png)
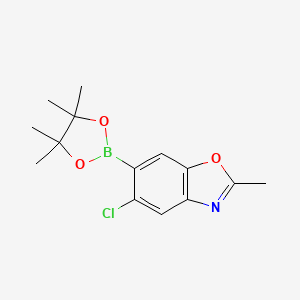
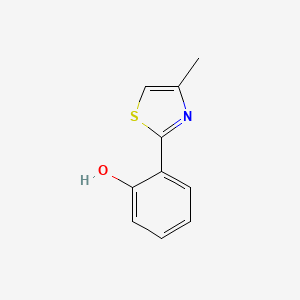

![N-[4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-2-(3-iodo-phenyl)-acetamide](/img/structure/B13983868.png)
